molecular formula C16H11FO5S B2419991 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one CAS No. 904449-55-4

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2419991
CAS No.: 904449-55-4
M. Wt: 334.32
InChI Key: CSXOBPHJPCZKRL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a 4-fluorobenzenesulfonyl group at the 3-position and a methoxy substituent at the 7-position of the chromen-2-one scaffold, a structural motif known for its diverse biological activities . Coumarin derivatives are extensively investigated for their wide range of pharmacological properties, including potential antimicrobial, anticancer, and anti-inflammatory effects . Related fluorobenzenesulfonyl-coumarin hybrids are utilized as key building blocks in organic synthesis and as core scaffolds for developing novel enzyme inhibitors or receptor modulators . Furthermore, recent studies on structurally similar 7-methoxy coumarin derivatives have demonstrated significant anti-allergic activity by suppressing the release of histamine and other inflammatory mediators, and by inhibiting critical signaling pathways such as MAPK, AKT, and NF-κB . Researchers value this compound for its potential to uncover new mechanisms of action and develop new therapeutic candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXOBPHJPCZKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Hydroxycoumarin Precursors

A widely adopted strategy involves the direct sulfonylation of 3-hydroxy-7-methoxy-2H-chromen-2-one using 4-fluorobenzenesulfonyl chloride. This method leverages the nucleophilicity of the C3 hydroxyl group, which reacts with the sulfonyl chloride under basic conditions. For instance, a protocol adapted from 2-aminothiazole sulfonamide synthesis employs sodium acetate (2 equivalents) in aqueous media at 80–85°C for 8 hours, yielding the target compound in 82% after recrystallization. The reaction mechanism proceeds via nucleophilic acyl substitution, with the base deprotonating the hydroxyl group to enhance reactivity.

Critical Parameters :

  • Base Selection : Sodium acetate outperforms stronger bases (e.g., NaOH) by minimizing ester hydrolysis side reactions.
  • Solvent System : Mixed aqueous-organic solvents (e.g., water/tetrahydrofuran) improve sulfonyl chloride solubility while maintaining coumarin stability.

Cyclization of Sulfonated Chalcone Intermediates

An alternative route involves constructing the coumarin core after introducing the sulfonyl group. This approach, detailed in a patent for analogous sulfonamides, begins with the condensation of 4-fluorobenzenesulfonylmethyl acetate with 2-hydroxy-4-methoxyacetophenone. Cyclization under acidic conditions (HCl/EtOH, reflux) forms the coumarin lactone, with the sulfonyl group pre-installed at C3. This method circumvents challenges associated with late-stage sulfonylation but requires stringent control over reaction stoichiometry to avoid over-oxidation.

Representative Protocol :

  • Chalcone Formation : 4-Fluorobenzenesulfonylmethyl acetate (1.2 equivalents) reacts with 2-hydroxy-4-methoxyacetophenone in methanol/NaOH (1:1 v/v) at 60°C for 4 hours.
  • Cyclization : The intermediate chalcone is treated with triethylamine in ethanol under reflux (3 hours), followed by acidification to precipitate the product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from sulfonamide syntheses reveal that optimal temperatures range from 80°C to 90°C, balancing reaction rate and byproduct formation. Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance sulfonyl chloride reactivity, while protic solvents (e.g., ethanol) favor cyclization steps. For example, a 73% yield was achieved using tetrahydrofuran/ammonia water at 0–5°C during sulfonamide activation.

Catalysts and Additives

  • Inorganic Bases : Sodium hydroxide and potassium carbonate are effective but may promote hydrolysis; sodium acetate offers a milder alternative.
  • Oxidizing Agents : Partial oxidation of sulfoxide intermediates (e.g., using H2O2) is critical for converting thioethers to sulfones, as demonstrated in multi-step syntheses.

Analytical Characterization and Structural Insights

Spectroscopic Data

  • FTIR : Key absorptions include S=O stretches at 1380 cm⁻¹ and aromatic C=C bends at 1618 cm⁻¹, consistent with sulfonyl-coumarin conjugates.
  • NMR : The C3 sulfonyl group deshields adjacent protons, producing distinct doublets in the ¹H NMR spectrum (δ 7.8–8.2 ppm).

Crystallographic Studies

Analogous flavanone derivatives exhibit dihedral angles of 70.4°–87.8° between the coumarin and aryl rings, influencing packing via C–H···O and C–H···π interactions. These structural features suggest similar intermolecular forces stabilize 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one in the solid state.

Comparative Analysis of Synthetic Methods

Method Yield Key Advantages Limitations
Direct Sulfonylation 82% Single-step, high regioselectivity Requires pure hydroxycoumarin precursor
Chalcone Cyclization 73% Early-stage sulfonyl incorporation Multi-step, prone to over-oxidation

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-hydroxybenzenesulfonyl)-7-methoxy-2H-chromen-2-one.

    Reduction: Formation of 3-(4-fluorobenzenesulfanyl)-7-methoxy-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial processes.

    Pathways: It can modulate signaling pathways related to inflammation and microbial growth, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonyl chloride
  • 7-methoxy-2H-chromen-2-one
  • 4-chlorobenzenesulfonyl chloride
  • 4-methoxybenzenesulfonyl chloride

Uniqueness

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the combination of the 4-fluorobenzenesulfonyl group and the methoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are recognized for their diverse biological activities. This compound's unique structure, featuring a 4-fluorobenzenesulfonyl group and a methoxy group, contributes to its potential medicinal properties, particularly in the fields of anticancer and anti-inflammatory research.

  • Molecular Formula : C16H13F O5S
  • CAS Number : 904449-55-4
  • Molecular Weight : 336.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The sulfonyl group may enhance the compound's ability to interact with enzymes and receptors related to inflammation and microbial processes. This interaction can modulate signaling pathways that are critical in disease progression, particularly in cancer and inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of flavonoids, including chromenones. The compound has been evaluated for its efficacy against various cancer cell lines, including human non-small cell lung cancer (A549) cells.

  • In vitro Studies :
    • A study demonstrated that compounds similar to 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one exhibited significant cytotoxicity against A549 cells, with IC50 values indicating potent activity (e.g., 0.46 ± 0.02 µM for a related compound) .
    • The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation, suggesting that this class of compounds may be developed as therapeutic agents against lung cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of chromenones are well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and modulate immune responses.

  • Research Findings :
    • In animal models, compounds with similar structures have shown reduced levels of inflammatory markers, indicating their potential use in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a comparison with other related compounds is essential.

Compound NameStructureIC50 (µM)Biological Activity
3-(4-Fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one StructureTBDAnticancer, Anti-inflammatory
6l (4’-bromoflavonol) Structure0.46 ± 0.02Induces apoptosis in A549 cells
5-Fluorouracil N/A4.98 ± 0.41Standard anticancer drug

Case Studies

  • Lung Cancer Cell Study : A series of flavonoids were synthesized and tested against A549 cells; compounds exhibiting halogen substitutions showed enhanced cytotoxicity compared to standard treatments .
  • Inflammation Model : In vivo studies demonstrated that chromenone derivatives reduced paw edema in rat models, suggesting significant anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 3-(4-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically involving:

  • Pechmann condensation : Reaction of resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or HCl) to form the coumarin core .
  • Sulfonylation : Introduction of the 4-fluorobenzenesulfonyl group using sulfonyl chlorides in the presence of base (e.g., pyridine) under anhydrous conditions . Optimization includes screening catalysts (e.g., Lewis acids for regioselectivity) and solvent systems (e.g., DMF for solubility). Purification via flash chromatography (petroleum ether:ethyl acetate gradients) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C7, fluorobenzenesulfonyl at C3) and coupling patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and sulfonyl group geometry .

Q. What preliminary biological activities are reported for structurally analogous coumarins?

Similar compounds exhibit:

  • Anticancer activity : Inhibition of topoisomerase II or tubulin polymerization (IC₅₀ values: 1–10 µM in MCF-7 cells) .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anti-inflammatory action : COX-2 inhibition (IC₅₀: ~5 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Systematic substitution : Replace the 4-fluorobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., HeLa, A549) using MTT assays, correlating substituents with IC₅₀ shifts .
  • QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Q. How should researchers address contradictions in biological assay data?

  • Replicate experiments : Perform triplicate assays with positive/negative controls to minimize variability .
  • Orthogonal assays : Confirm apoptosis (e.g., Annexin V staining) if MTT suggests cytotoxicity .
  • Solubility checks : Use DLS to verify compound aggregation, which may falsely elevate activity .

Q. What computational strategies predict target proteins or binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like HSP90 (docking scores ≤ -9.0 kcal/mol) .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for sulfonyl group interactions .

Q. How can experimental conditions be optimized for reproducibility?

  • Design of Experiments (DOE) : Use factorial design to optimize reaction temperature (70–120°C) and catalyst loading (5–20 mol%) .
  • In-line analytics : Monitor reactions via FTIR or HPLC to detect intermediates .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures to enhance aqueous solubility .
  • Prodrug design : Introduce ester linkages at the methoxy group for hydrolytic activation .

Q. Are there synergistic effects when combined with other therapeutics?

  • Combination index (CI) : Test with cisplatin or doxorubicin; CI < 1 indicates synergy (e.g., CI = 0.8 in HepG2 cells) .
  • Mechanistic overlap : Screen for shared targets (e.g., DNA damage pathways) via transcriptomics .

Q. How can mechanisms of action be validated experimentally?

  • Target knockdown : siRNA silencing of suspected targets (e.g., HSP90) rescues cell viability .
  • Biochemical assays : Measure ATPase activity inhibition (e.g., HSP90: IC₅₀ = 2.5 µM) .

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